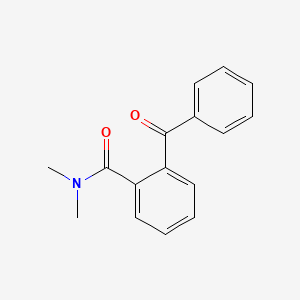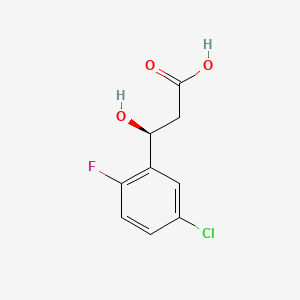
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Análisis De Reacciones Químicas
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits inosine monophosphate dehydrogenase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C12H14N2OS |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
5-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-7-4-9(5-8(2)11(7)15-3)10-6-14-12(13)16-10/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
LYKQRWPPMHLXJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)







